2-Bromotriptycene

Medicinal Chemistry Anticancer Pharmacology Structure-Activity Relationship

2-Bromotriptycene is the essential building block for applications where spatial geometry dictates performance. Unlike planar alternatives, its rigid paddlewheel structure prevents polymer chain packing, creating the high free volume critical for advanced gas separation membranes (CO2/N2, CO2/CH4). The 2-position bromine is sterically accessible for Suzuki-Miyaura cross-coupling, enabling modular synthesis of π-extended acenes for organic electronics. In medicinal chemistry, specific brominated derivatives exhibit nanomolar antileukemic activity via irreversible nucleoside transport inhibition—a mechanism unattainable with 1- or 9-bromo isomers. Insist on 2-bromotriptycene for reactivity and architectural precision that structural analogs cannot replicate.

Molecular Formula C20H13B
Molecular Weight 333.2 g/mol
Cat. No. B1636321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromotriptycene
Molecular FormulaC20H13B
Molecular Weight333.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C=C(C=C5)Br
InChIInChI=1S/C20H13Br/c21-12-9-10-17-18(11-12)20-15-7-3-1-5-13(15)19(17)14-6-2-4-8-16(14)20/h1-11,19-20H
InChIKeyWCTZBXVLMPEDKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromotriptycene Procurement Guide: Essential Technical Specifications for Polycyclic Aromatic Building Blocks


2-Bromotriptycene (CAS 20712-00-9) is a monobrominated derivative of the rigid, paddlewheel-shaped polycyclic aromatic hydrocarbon triptycene [1]. As a substituted bridgehead compound, it features a bromine atom at the 2-position of its framework, enabling specific reactivity for cross-coupling and materials chemistry applications while retaining the unique three-dimensional structural properties of the triptycene core [2]. Commercially available with purity typically exceeding 98% (GC) and a melting point range of 132-136°C, it serves as a critical precursor for synthesizing extended aromatic systems and functional polymers where spatial geometry is paramount .

2-Bromotriptycene Technical Selection: Why In-Class Bromoaromatic Analogs Cannot Be Substituted


Substituting 2-bromotriptycene with other bromoaromatics or even its structural isomers (e.g., 1-bromotriptycene or 9-bromotriptycene) is technically unsound due to profound differences in both reactivity and the resulting material architecture [1]. The unique bridgehead geometry of the triptycene core imparts extreme steric hindrance that renders bromine atoms at certain positions completely inert to standard nucleophilic displacement reactions, a phenomenon not observed in planar bromoaromatics [2]. Furthermore, the substitution position on the triptycene framework critically dictates the resultant polymer free volume and interchain packing, directly translating to quantifiable differences in gas separation performance that cannot be replicated by analogs .

2-Bromotriptycene Selection Criteria: Quantified Differential Performance Data vs. Analogs


2-Bromotriptycene vs. Triptycene (TT0) in Antileukemic Activity: Quantified Functional Activation

The C2-brominated triptycene bisquinone derivative TT13 exhibits potent antileukemic activity, in stark contrast to its completely inactive parent compound triptycene (TT0), which lacks the quinone and bromine functionalities [1]. This activation by functionalization, including bromination, is a critical differential factor for biological screening programs [2].

Medicinal Chemistry Anticancer Pharmacology Structure-Activity Relationship

2-Bromotriptycene vs. 1-Bromotriptycene in Nucleophilic Displacement: Quantified Steric Inertness

1-Bromotriptycene exhibits total inertness to nucleophilic displacement reactions in boiling ethyl alcohol, a property attributed to extreme steric shielding at the bridgehead position [1]. This behavior is confirmed across both 1-bromo and 1-iodo derivatives, representing a class-level property of bridgehead-substituted triptycenes that limits their utility for post-functionalization [2].

Physical Organic Chemistry Bridgehead Reactivity Synthetic Feasibility

2-Bromotriptycene-Based Polymers vs. Non-Triptycene PIMs: Quantified Gas Separation Enhancement

Polymers of intrinsic microporosity (PIMs) synthesized using triptycene-based monomers, such as those derived from 2-bromotriptycene, demonstrate exceptional performance in gas separation applications, particularly for CO2 capture and biogas upgrading . The rigid, three-dimensional triptycene structure prevents polymer chain collapse, creating high free volume and enhancing selectivity for CO2 over N2 and CH4 compared to conventional PIMs lacking this structural motif [1].

Polymer Science Membrane Technology Gas Separation

2-Bromotriptycene vs. Iodotriptycene in Catalytic Applications: Functional Group Reactivity Comparison

While iodotriptycene derivatives have been explored as organocatalysts for oxidative transformations, they suffer from low enantioselectivity, likely due to the large distance between the catalytic iodine center and the chiral environment [1]. In contrast, 2-bromotriptycene is not typically employed as a direct catalyst but serves as a versatile synthetic intermediate for creating more complex catalytic scaffolds via cross-coupling, offering a divergent and more tunable approach to catalyst design [2].

Organocatalysis Asymmetric Synthesis Halogen Bonding

2-Bromotriptycene vs. 9-Bromotriptycene: Positional Isomer Impact on Material Properties

The position of bromine substitution on the triptycene core is not trivial; 9-bromotriptycene, where the bromine is on a bridgehead carbon, exhibits different steric and electronic properties compared to 2-bromotriptycene, where it resides on the aromatic periphery [1]. This positional difference significantly alters the monomer's geometry and thus the free volume and interchain packing when incorporated into polymers, directly impacting material properties like permeability and mechanical strength .

Polymer Chemistry Structural Isomerism Free Volume

2-Bromotriptycene Optimal Use Cases: Where Quantified Differentiation Drives Research and Industrial Value


Synthesis of High-Performance Polymers of Intrinsic Microporosity (PIMs) for Gas Separation Membranes

For research groups focused on carbon capture and biogas upgrading, 2-bromotriptycene is the optimal building block. Its rigid, three-dimensional structure prevents polymer chain packing, creating the high free volume essential for simultaneously achieving high gas permeability and selectivity—a key advantage over non-triptycene-based PIMs [1]. The aromatic bromine enables versatile cross-coupling chemistries to tailor pore size and chemical functionality, directly impacting separation performance for CO2/N2 and CO2/CH4 mixtures .

Precursor for Anticancer Triptycene Bisquinone Analogs (e.g., TT13)

Medicinal chemistry programs investigating novel antileukemic agents should prioritize 2-bromotriptycene derivatives. Unlike the inactive parent triptycene (TT0), brominated and quinone-functionalized analogs like TT13 exhibit nanomolar-range potency against L1210 leukemia cells in vitro [1]. This activity includes a unique, irreversible inhibition of nucleoside transport, a mechanism distinct from standard DNA-damaging agents like daunomycin, offering a potential therapeutic advantage in polychemotherapy .

Building Block for π-Extended Acene and Heteroacene Synthesis via Cross-Coupling

In the field of organic electronics, 2-bromotriptycene is an ideal starting material for synthesizing π-extended acenes and heteroacenes. Its aromatic bromine is perfectly positioned for Suzuki-Miyaura and other cross-coupling reactions, enabling the modular construction of larger, rigid, three-dimensional π-systems [1]. This is in contrast to bridgehead-substituted analogs like 9-bromotriptycene, which are sterically hindered and less amenable to such transformations, limiting their utility for building extended conjugated materials .

Design of Mechanically Interlocked Molecules (MIMs) and Supramolecular Assemblies

For supramolecular chemists, 2-bromotriptycene provides a geometrically precise, rigid scaffold for constructing catenanes, rotaxanes, and other MIMs. Its unique three-dimensional paddlewheel structure facilitates complexation and self-assembly, while the bromine substituent serves as a versatile synthetic handle for further functionalization without disrupting the core geometry [1]. This allows for the creation of materials with novel mechanical and stimuli-responsive properties that are unattainable with more flexible or planar building blocks.

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